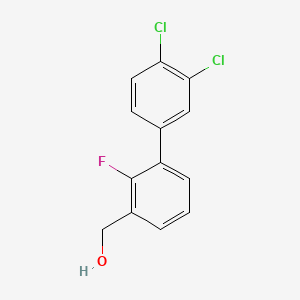

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

Description

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH2OH) group at the 3-position of the biphenyl scaffold. Its structure includes two chlorine atoms at the 3' and 4' positions of the second aromatic ring and a fluorine atom at the 2-position of the first ring.

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[3-(3,4-dichlorophenyl)-2-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-17)13(10)16/h1-6,17H,7H2 |

InChI Key |

CEKIZOYGVJPKTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl derivatives followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation step may involve the use of chlorine and fluorine sources under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to other functional groups.

Substitution: Halogen atoms can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the biphenyl structure.

Scientific Research Applications

Chemistry

In chemistry, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may have potential applications as a pharmaceutical intermediate. Its unique chemical properties can be leveraged to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to specific targets, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The addition of chlorine and fluorine atoms in the target compound increases molecular weight and lipophilicity compared to (4′-Chlorobiphenyl-3-yl)-methanol. This may reduce aqueous solubility but enhance membrane permeability in biological systems.

- Trifluoromethyl Group: The CF3 group in (4-Fluoro-3-(trifluoromethyl)phenyl)methanol introduces strong electronegativity and lipophilicity, contrasting with the target compound’s dichloro-fluoro motif.

Biological Activity

(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 125 |

| Candida albicans | 100 |

These results suggest that the compound has varying degrees of effectiveness against different microbial strains, with notable activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant capacity of (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has also been evaluated using the DPPH radical scavenging assay. The results are as follows:

| Sample | RSa50 (μg/ml) |

|---|---|

| (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol | 1.60 |

| Standard Antioxidant (Ascorbic Acid) | 0.50 |

The compound demonstrated a moderate antioxidant activity, indicating its potential as a free radical scavenger .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various biphenyl derivatives, (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol was found to significantly inhibit the growth of resistant bacterial strains. The study highlighted its potential application in treating infections caused by antibiotic-resistant bacteria .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound, revealing that it effectively reduced oxidative stress markers in vitro. The study concluded that the presence of hydroxyl groups in its structure contributed to its antioxidant capabilities .

The biological activities of (3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can be attributed to its chemical structure, which allows it to interact with biological membranes and cellular components. The presence of halogen substituents enhances its lipophilicity, facilitating better penetration into microbial cells and enhancing its antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.